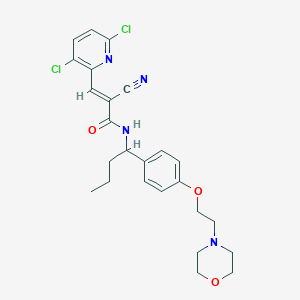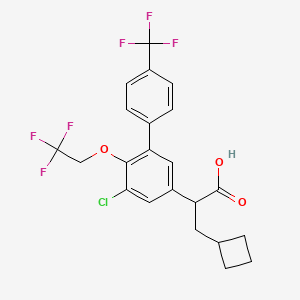
2-(5-Chloro-6-(2,2,2-trifluoroethoxy)-4'-(trifluoromethyl)biphenyl-3-yl)-3-cyclobutylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EVP-0015962 is orally bioavailable, detected in brain, and a potent, selective γ-secretase modulator in vitro and in vivo. Chronic treatment with EVP-0015962 was well tolerated in mice and lowered the production of Aβ42, attenuated memory deficits, and reduced Aβ plaque formation and inflammation in Tg2576 transgenic animals. In summary, these data suggest that γ-secretase modulation with EVP-0015962 represents a viable therapeutic alternative for disease modification in Alzheimer's disease.
Aplicaciones Científicas De Investigación
1. Synthesis and Chemical Characterization
- Synthesis Challenges and Impurities: A study by Gazvoda et al. (2018) described the synthesis of a related compound, 5-chloro-2-(cyclobut-1-en-1-yl)-3-(trifluoromethyl)-1H-indole, which is a key impurity in the anti-HIV/AIDS drug efavirenz. This research highlights the synthetic challenges and complexities associated with such compounds (Gazvoda et al., 2018).
2. Material Science and Polymer Research
- Polymer Synthesis and Properties: Liu et al. (2017) investigated fluorinated diimide-diacid monomers for the synthesis of novel poly(amide-imide)s. These polymers exhibited high thermal stability and optical transparency, highlighting the potential application of such fluorinated compounds in material science (Liu et al., 2017).
- Novel Polyimides Development: Yin et al. (2005) synthesized new fluorine-containing polyimides using a novel diamine, demonstrating good solubility and thermal stability. These findings suggest the utility of fluorinated compounds in developing advanced materials (Yin et al., 2005).
3. Organic Chemistry and Molecular Structure
- Molecular and Supramolecular Structure: Gubaidullin et al. (2004) studied a compound with a similar molecular structure. They found that the molecular and supramolecular structure of the compound was established using X-ray diffraction, highlighting the importance of structural analysis in understanding such compounds (Gubaidullin et al., 2004).
4. Synthesis of Heterocyclic Compounds
- Trifluoromethylated Nitrogen Heterocycles: Uneyama and Sugimoto (1992) described the preparation of N-substituted 2,2,2-trifluoroethanimidic acid hydrazides and their use in synthesizing trifluoromethylated nitrogen heterocycles. This research provides insights into the synthesis of complex heterocyclic structures using fluorinated compounds (Uneyama & Sugimoto, 1992).
5. Pharmaceutical and Biological Applications
- DNA Interaction and Biological Activities: Sirajuddin et al. (2015) synthesized and characterized a compound for its interaction with DNA and various biological activities. This study underscores the potential of such compounds in pharmaceutical and biological research (Sirajuddin et al., 2015).
Propiedades
Número CAS |
1447811-26-8 |
|---|---|
Nombre del producto |
2-(5-Chloro-6-(2,2,2-trifluoroethoxy)-4'-(trifluoromethyl)biphenyl-3-yl)-3-cyclobutylpropanoic acid |
Fórmula molecular |
C22H19ClF6O3 |
Peso molecular |
480.8314 |
Nombre IUPAC |
(R)-2-(5-chloro-6-(2,2,2-trifluoroethoxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)-3-cyclobutylpropanoic acid |
InChI |
InChI=1S/C22H19ClF6O3/c23-18-10-14(17(20(30)31)8-12-2-1-3-12)9-16(19(18)32-11-21(24,25)26)13-4-6-15(7-5-13)22(27,28)29/h4-7,9-10,12,17H,1-3,8,11H2,(H,30,31)/t17-/m1/s1 |
Clave InChI |
ZSERTYLZGRJLOO-QGZVFWFLSA-N |
SMILES |
O=C(O)[C@H](CC1CCC1)C2=CC(C3=CC=C(C(F)(F)F)C=C3)=C(OCC(F)(F)F)C(Cl)=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
EVP-0015962; EVP 0015962; EVP0015962. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



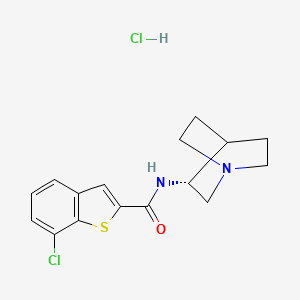
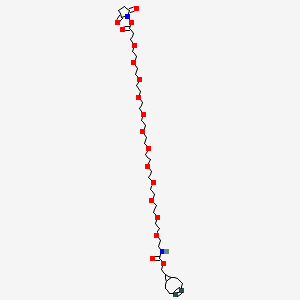
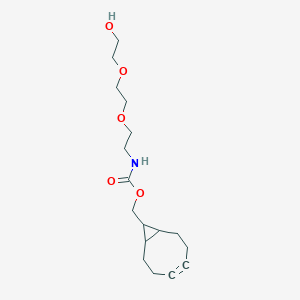
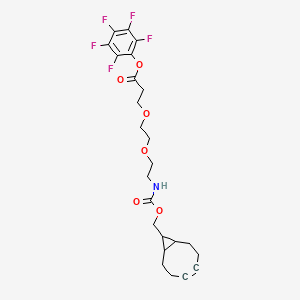
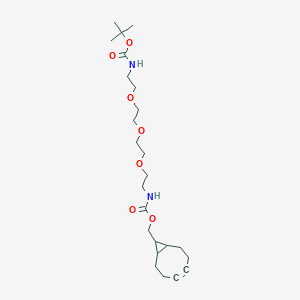
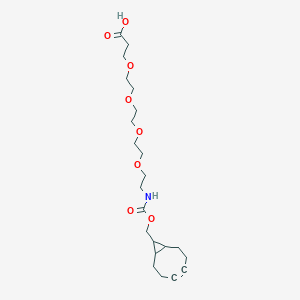
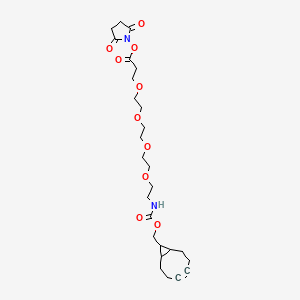
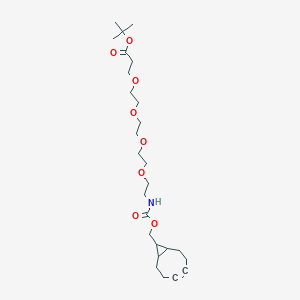

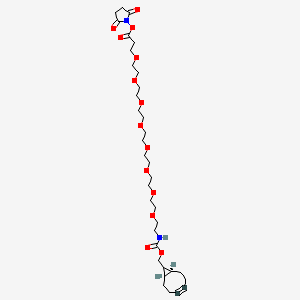
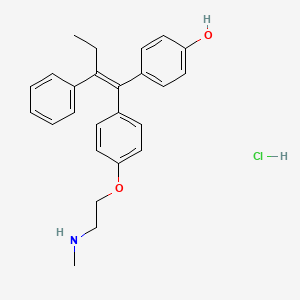

![6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one](/img/structure/B607328.png)
